
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde is a complex organic compound that features a combination of pyridine, piperidine, and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to link the pyridine moiety to the pyrimidine ring.
Formation of the piperidine ring: This can be synthesized through a reductive amination or other suitable methods.
Introduction of the aldehyde group: The final step might involve the oxidation of a primary alcohol to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2, PCC
Reducing agents: NaBH4, LiAlH4
Coupling reagents: Pd/C, Suzuki coupling reagents
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell division, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carboxylic acid
- 1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-methanol
Uniqueness
1-(5-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)pyridin-2-yl)piperidine-4-carbaldehyde is unique due to the presence of the aldehyde group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H18N4O3 |
|---|---|
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
1-[5-(2,4-dioxo-1,3-diazinan-1-yl)pyridin-2-yl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O3/c20-10-11-3-6-18(7-4-11)13-2-1-12(9-16-13)19-8-5-14(21)17-15(19)22/h1-2,9-11H,3-8H2,(H,17,21,22) |
Clé InChI |
FEZUQDBANOIGTK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C=O)C2=NC=C(C=C2)N3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
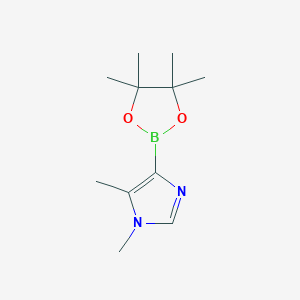
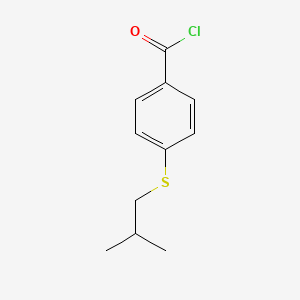

![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)
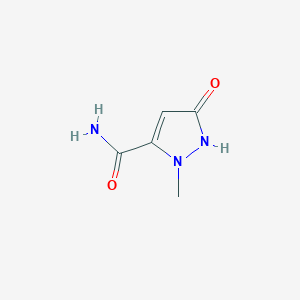

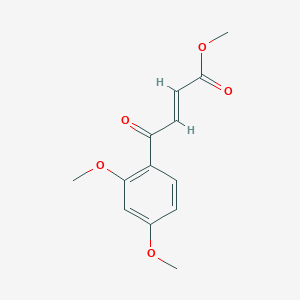

![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)

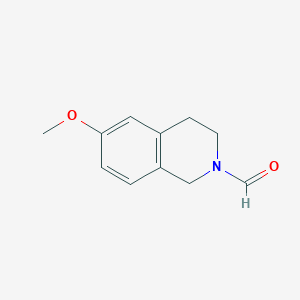
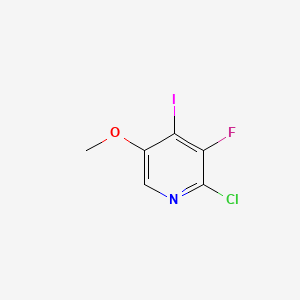
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)
